molecular formula C11H16O2 B1471148 Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate CAS No. 678988-77-7

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate

Cat. No.: B1471148
CAS No.: 678988-77-7
M. Wt: 180.24 g/mol
InChI Key: QOIMZQLVUPQSDT-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexane, featuring a methyl ester group and a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate typically involves the esterification of 1-(prop-2-ynyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated derivatives.

    Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemistry: Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: This compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The prop-2-ynyl group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of the final products.

Comparison with Similar Compounds

  • Methyl 1-(prop-2-enyl)cyclohexanecarboxylate
  • Methyl 1-(prop-2-ynyl)cyclopentanecarboxylate
  • Methyl 1-(prop-2-ynyl)cyclohexaneacetate

Uniqueness: Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate is unique due to the presence of both a cyclohexane ring and a prop-2-ynyl group. This combination imparts distinct reactivity and properties to the compound, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 1-prop-2-ynylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1H,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIMZQLVUPQSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (879 μL, 6.22 mmol) in anhydrous tetrahydrofuran (12 mL) at −40° C. under nitrogen was added 1.6 M n-butyl lithium in hexane (3.9 mL, 6.22 mmol), followed by hexamethylphosphoramide (4 mL). The mixture was cooled down to −78° C. and added a solution of methyl cyclohexanecarboxylate (80 7 μL, 5.65 mmol) in tetrahydrofuran (4 mL) with the temperature maintained below −70° C. throughout the addition. After 15 min, propargyl bromide (80% w/w in xylene, 2.5 mL, 22.6 mmol) was added, and the reaction mixture was allowed to warm to room temperature. After 30 min, it was quenched with saturated ammonium chloride, and extracted with ethyl acetate. The organic phase was washed with water (×4), dried over MgSO4, filtered and concentrated to get 900 mg the title intermediate as a pale brown oil.
Quantity
879 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate
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Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate
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Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate
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Methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate

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